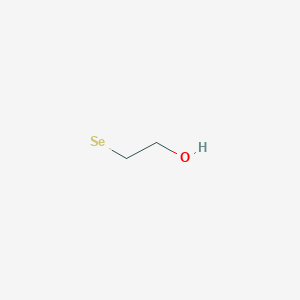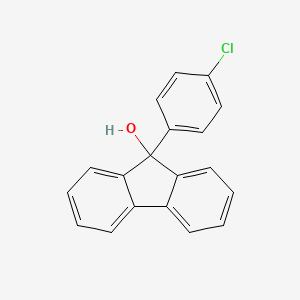![molecular formula C10H12BrO4P B14620454 Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate CAS No. 57057-08-6](/img/structure/B14620454.png)
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 4-bromophenyl and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate typically involves the reaction of dimethyl phosphite with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like toluene, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phosphonate group can participate in coupling reactions with aryl halides
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phosphonates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of novel materials with unique properties
Wirkmechanismus
The mechanism by which dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate
- Dimethyl [2-(4-fluorophenyl)-2-oxoethyl]phosphonate
- Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate
Uniqueness
Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is unique due to the presence of the bromine atom, which can be selectively substituted, providing a versatile platform for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
57057-08-6 |
|---|---|
Molekularformel |
C10H12BrO4P |
Molekulargewicht |
307.08 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C10H12BrO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
KRKGGCLXJILZNO-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


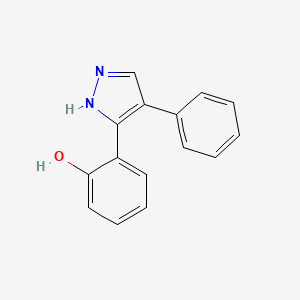
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
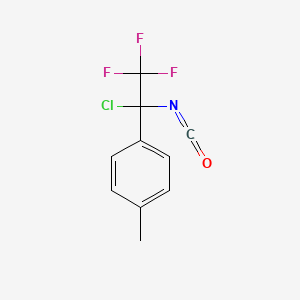

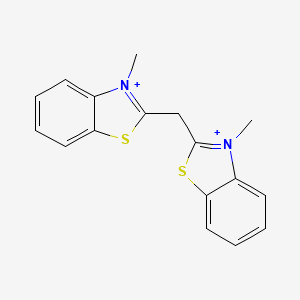



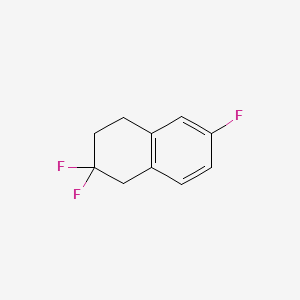
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
